

solubility characteristics of 3-Aminotetrahydrofuran-3-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Aminotetrahydrofuran-3-carboxylic acid

Cat. No.: B055115

[Get Quote](#)

Solubility Characteristics of 3-Aminotetrahydrofuran-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **3-Aminotetrahydrofuran-3-carboxylic acid**. Due to the limited availability of public quantitative solubility data for this compound, this document focuses on a qualitative assessment of its expected solubility in various solvents based on its molecular structure. Furthermore, a detailed experimental protocol for the quantitative determination of its solubility is provided to enable researchers to generate precise data. This guide is intended to be a valuable resource for scientists and professionals engaged in research and development involving this compound, particularly in the fields of medicinal chemistry and drug development.

Introduction

3-Aminotetrahydrofuran-3-carboxylic acid is a cyclic amino acid analog containing a tetrahydrofuran ring. Its unique structural features, including a tertiary amine, a carboxylic acid, and an ether linkage, make it a molecule of interest in the design of novel therapeutic agents. Understanding its solubility in different solvent systems is a critical first step in its development, impacting formulation, bioavailability, and purification strategies. This guide provides a foundational understanding of its likely solubility behavior and a practical framework for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Aminotetrahydrofuran-3-carboxylic acid** is presented in the table below, based on available data.[\[1\]](#)[\[2\]](#)

Property	Value	Source
Molecular Formula	C ₅ H ₉ NO ₃	PubChem [1]
Molecular Weight	131.13 g/mol	PubChem [1]
Appearance	Solid (predicted)	CymitQuimica [2]
pKa (predicted)	Acidic: ~2-3, Basic: ~9-10	ChemAxon
LogP (predicted)	-1.5 to -2.5	ChemAxon

Qualitative Solubility Assessment

Based on the zwitterionic nature of **3-Aminotetrahydrofuran-3-carboxylic acid** at neutral pH, arising from the presence of both an amino group and a carboxylic acid group, its solubility is expected to be highest in polar protic solvents. The ether oxygen in the tetrahydrofuran ring can also act as a hydrogen bond acceptor, further contributing to its interaction with polar solvents.

Table 1: Predicted Qualitative Solubility of **3-Aminotetrahydrofuran-3-carboxylic Acid** in Various Solvents

Solvent Class	Solvent	Predicted Solubility	Rationale
Polar Protic	Water	High	Forms strong hydrogen bonds and favorable dipole-dipole interactions with water molecules. The zwitterionic form is well-solvated.
Methanol	High	Capable of hydrogen bonding and has a high polarity.	
Ethanol	Medium to High	Less polar than methanol, but still a good solvent for polar compounds.	
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	Medium	High polarity and can accept hydrogen bonds, but cannot donate them.
Dimethylformamide (DMF)	Medium	Similar to DMSO in its solvating properties for polar molecules.	
Acetone	Low to Insoluble	Lower polarity and reduced ability to stabilize the zwitterionic form.	
Nonpolar	Hexane	Insoluble	Lacks the ability to form hydrogen bonds or engage in significant dipole-dipole interactions.
Toluene	Insoluble	Aromatic but nonpolar, unlikely to solvate the	

polar functional groups.

Dichloromethane
(DCM)

Low to Insoluble

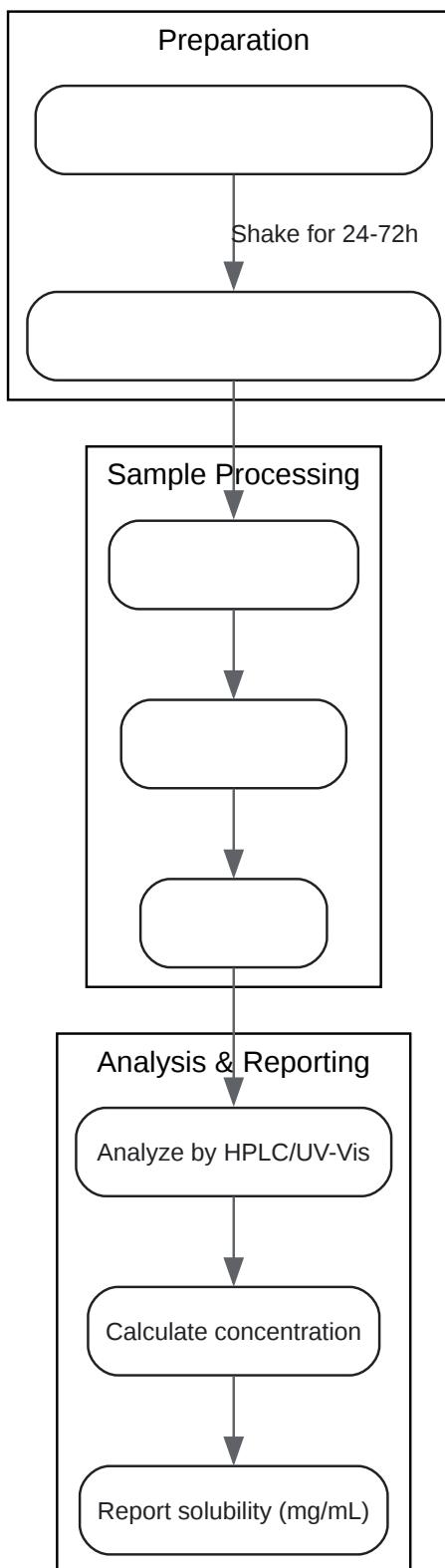
While having a dipole moment, it is a poor solvent for highly polar and zwitterionic compounds.

Experimental Protocol for Quantitative Solubility Determination

The following section details a standardized shake-flask method for the accurate determination of the solubility of **3-Aminotetrahydrofuran-3-carboxylic acid**.

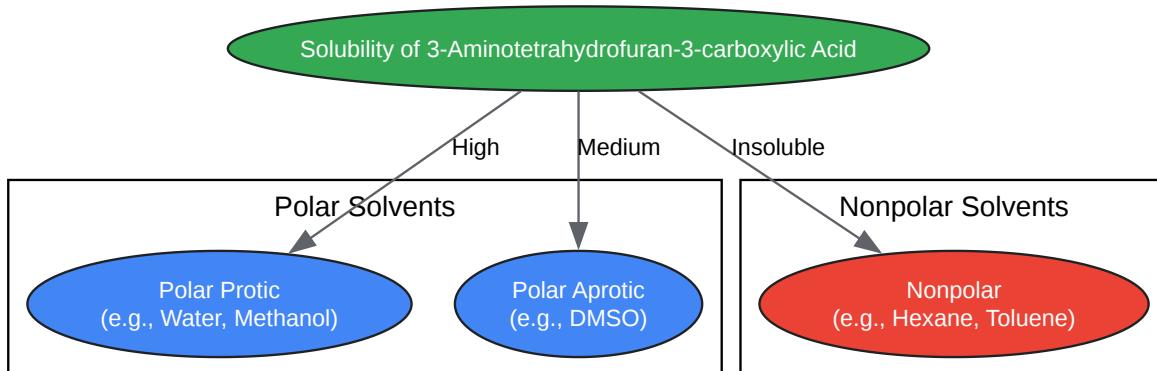
Materials and Equipment

- **3-Aminotetrahydrofuran-3-carboxylic acid** (high purity)
- Selected solvents (e.g., water, methanol, ethanol, DMSO) of analytical grade
- Scintillation vials or glass test tubes with screw caps
- Orbital shaker or vortex mixer
- Temperature-controlled incubator or water bath
- Analytical balance (± 0.1 mg)
- Centrifuge
- Syringe filters (0.22 μ m)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes


Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of **3-Aminotetrahydrofuran-3-carboxylic acid** to a series of vials, each containing a known volume of a different solvent.
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).
 - Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:
 - After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pipette.
 - Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
 - Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
- Analysis:
 - Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of **3-Aminotetrahydrofuran-3-carboxylic acid**.
 - Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.
- Data Reporting:

- Express the solubility in appropriate units, such as mg/mL or mol/L.
- Repeat the experiment at least in triplicate to ensure the reproducibility of the results.


Visualizations

Experimental Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: Workflow for the shake-flask solubility determination method.

Logical Relationship of Predicted Solubility

[Click to download full resolution via product page](#)

Caption: Predicted solubility trend based on solvent polarity.

Conclusion

While quantitative experimental data on the solubility of **3-Aminotetrahydrofuran-3-carboxylic acid** is not readily available in the public domain, its molecular structure strongly suggests a high solubility in polar protic solvents, moderate solubility in polar aprotic solvents, and poor solubility in nonpolar solvents. For researchers requiring precise solubility data, the detailed shake-flask protocol provided in this guide offers a reliable method for its determination. A thorough understanding of the solubility characteristics of this compound is essential for its successful application in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Aminotetrahydrofuran-3-carboxylic acid | C5H9NO3 | CID 543662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Aminotetrahydrofuran-3-carboxylic acid | CymitQuimica [cymitquimica.com]

- To cite this document: BenchChem. [solubility characteristics of 3-Aminotetrahydrofuran-3-carboxylic acid in different solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b055115#solubility-characteristics-of-3-aminotetrahydrofuran-3-carboxylic-acid-in-different-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com